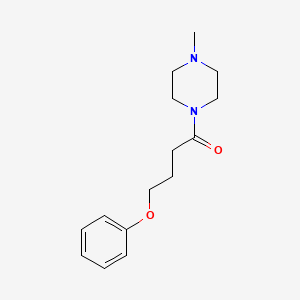![molecular formula C16H16N2OS2 B6018267 6-ethyl-2-mercapto-3-(4-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6018267.png)
6-ethyl-2-mercapto-3-(4-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-ethyl-2-mercapto-3-(4-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 6-ethyl-2-mercapto-3-(4-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one is not fully understood. However, it has been suggested that this compound inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been suggested that this compound inhibits the production of inflammatory cytokines, which are responsible for the inflammation associated with various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells and induces cell death. It has also been shown to inhibit the production of inflammatory cytokines in vitro. In vivo studies have shown that this compound has potential in the treatment of inflammatory diseases and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 6-ethyl-2-mercapto-3-(4-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one in lab experiments is its potential in the treatment of cancer and inflammatory diseases. This compound has shown promising results in inhibiting the growth of cancer cells and reducing inflammation. However, one of the limitations of using this compound in lab experiments is its limited availability and high cost.
Zukünftige Richtungen
There are several future directions for the study of 6-ethyl-2-mercapto-3-(4-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one. One direction is to further investigate its mechanism of action and identify the specific enzymes and pathways that are targeted by this compound. Another direction is to investigate its potential in the treatment of other diseases such as autoimmune diseases and neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for the treatment of various diseases.
Synthesemethoden
The synthesis of 6-ethyl-2-mercapto-3-(4-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one has been reported using various methods. One of the most common methods involves the reaction of 2-aminothiophene with ethyl acetoacetate in the presence of sodium ethoxide to form 2-ethylthio-3-acetylthiophene. This compound is further reacted with 4-methylbenzyl chloride in the presence of potassium carbonate to form 2-ethylthio-3-(4-methylbenzyl)thiophene. Finally, the reaction of this compound with 2-chloro-4,6-dimethoxypyrimidine in the presence of potassium carbonate and copper powder yields this compound.
Wissenschaftliche Forschungsanwendungen
6-ethyl-2-mercapto-3-(4-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its anti-inflammatory properties and has shown potential in the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
6-ethyl-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS2/c1-3-12-8-13-14(21-12)17-16(20)18(15(13)19)9-11-6-4-10(2)5-7-11/h4-8H,3,9H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQQWPWMVCNTJQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(S1)NC(=S)N(C2=O)CC3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(benzoylamino)phenyl]-2-naphthamide](/img/structure/B6018185.png)
![ethyl 3-benzyl-1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B6018194.png)
![6-ethyl-4-methyl-N-[5-(tetrahydrofuran-2-ylmethyl)-1,3,5-triazinan-2-ylidene]quinazolin-2-amine](/img/structure/B6018195.png)
![1-{[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]methyl}-2-methylpiperidine](/img/structure/B6018206.png)
![3-amino-5-chloro-N-(2,5-dichlorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B6018211.png)
acetate](/img/structure/B6018223.png)
![5,5-dimethyl-2-{1-[(2-methylphenyl)amino]propylidene}-1,3-cyclohexanedione](/img/structure/B6018224.png)
![4-{N-[4-(9H-fluoren-9-yl)-1-piperazinyl]propanimidoyl}phenol](/img/structure/B6018227.png)
![1-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1H-indole-3-carboxamide](/img/structure/B6018235.png)
![6-amino-2-{[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]thio}-4-pyrimidinol](/img/structure/B6018240.png)

![1-(diethylamino)-3-{4-[(4-ethyl-1-piperazinyl)methyl]-2-methoxyphenoxy}-2-propanol](/img/structure/B6018255.png)
![2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]acetamide](/img/structure/B6018261.png)
![[1-(2H-1,2,3-benzotriazol-2-ylacetyl)-3-(3-phenylpropyl)-3-piperidinyl]methanol](/img/structure/B6018270.png)